molecular formula C8H10N2O3S B1583232 Ethyl 2-formamidothiazol-4-acetate CAS No. 64987-05-9

Ethyl 2-formamidothiazol-4-acetate

Cat. No. B1583232
CAS RN: 64987-05-9
M. Wt: 214.24 g/mol
InChI Key: UAGSMUJDTUOTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-formamidothiazol-4-acetate, also known as Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate, is a chemical compound with the molecular formula C8H10N2O3S . It has a molecular weight of 214.24 .


Synthesis Analysis

Ethyl 2-(2-formamidothiazol-4-yl)acetate is used in the manufacturing industry, particularly in the production of pharmaceuticals, agrochemicals, and dyes . .


Molecular Structure Analysis

The molecular structure of Ethyl 2-formamidothiazol-4-acetate is C8H10N2O3S . It is a white or slightly yellow crystalline powder that is soluble in most organic solvents and slightly soluble in water .


Chemical Reactions Analysis

Ethyl 2-(2-formamidothiazol-4-yl)acetate is a highly versatile chemical compound with various applications in the manufacturing industry . It is used as an intermediate in the synthesis of various drugs, such as antiviral agents, antibacterial agents, and anti-inflammatory agents . It is also used in the production of agrochemicals and dyes .


Physical And Chemical Properties Analysis

Ethyl 2-formamidothiazol-4-acetate has a melting point of 130-132°C and a predicted boiling point of 341.4±34.0°C . Its density is predicted to be 1.354±0.06 g/cm3 .

Scientific Research Applications

Synthesis Applications

Ethyl 2-formamidothiazol-4-acetate and its derivatives find significant use in the synthesis of various compounds. The ionic liquid [EMIM]OAc, containing a structure related to Ethyl 2-formamidothiazol-4-acetate, serves as a mild and effective catalyst for the synthesis of trisubstituted imidazoles, leveraging advantages such as avoiding harmful catalysts, operating at room temperature, and yielding high product purity (Zang et al., 2010). Similarly, compounds related to Ethyl 2-formamidothiazol-4-acetate, like Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, are synthesized efficiently and used for α-glucosidase and β-glucosidase inhibition, indicating their potential in biochemical applications (Babar et al., 2017).

Catalytic Applications

Ethyl 2-formamidothiazol-4-acetate derivatives exhibit catalytic properties in various chemical reactions. For instance, acetic acid, structurally related to Ethyl 2-formamidothiazol-4-acetate, acts as a catalyst in the acetylation of amines using esters as the acyl source, demonstrating versatility in amide formation (Sanz Sharley & Williams, 2017).

Material Science and Engineering Applications

Ethyl 2-formamidothiazol-4-acetate related compounds are also utilized in material science. Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), a popular conducting polymer, sees its thermoelectric performance significantly enhanced by post-treatment processes involving formamide, closely associated with Ethyl 2-formamidothiazol-4-acetate (Yemata et al., 2020).

Future Directions

Ethyl 2-(2-formamidothiazol-4-yl)acetate has potential for various applications in the manufacturing industry due to its high purity, quality, and excellent stability . Its use as an intermediate in the synthesis of various products, including pharmaceuticals, agrochemicals, and dyes, suggests promising future directions .

properties

IUPAC Name

ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-2-13-7(12)3-6-4-14-8(10-6)9-5-11/h4-5H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGSMUJDTUOTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215306
Record name Ethyl 2-formamidothiazol-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-formamidothiazol-4-acetate

CAS RN

64987-05-9
Record name Ethyl 2-(formylamino)-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64987-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-formamidothiazol-4-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-formamidothiazol-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-formamidothiazol-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To acetic anhydride (384 ml.) was added dropwise formic acid (169.2 ml.) over 15 to 20 minutes under cooling below 35° C., and the mixture was stirred for 1 hour at 55° to 60° C. To the mixture was added ethyl 2-(2-aminothiazol-4-yl)acetate, which can be represented as ethyl 2-(2-imino-2,3-dihydrothiazol-4-yl)acetate, (506 g.) over 15 to 20 minutes under ice-cooling and stirring, and then the mixture was stirred for 1 hour at room temperature. After the reaction, the solvents were distilled off. To the residue was added diisopropyl ether (2500 ml.), and the mixture was stirred for 1 hour at room temperature. The precipitates were collected by filtration, washed with diisopropyl ether and then dried to give ethyl 2-(2-formylaminothiazol-4-yl)acetate, which can be represented as ethyl 2-(2-formylimino-2,3-dihydrothiazol-4-yl)acetate, (451.6 g.), mp 125° to 126° C. The remaining filtrate was concentrated, and the residue was washed with diisopropyl ether (500 ml.) and then dried to give further the same object compound (78.5 g.).
Quantity
384 mL
Type
reactant
Reaction Step One
Quantity
169.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-formamidothiazol-4-acetate
Reactant of Route 2
Ethyl 2-formamidothiazol-4-acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-formamidothiazol-4-acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-formamidothiazol-4-acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-formamidothiazol-4-acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-formamidothiazol-4-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.